Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Starting Material: Azetidine derivative.
Reagent: Tert-butyl chloroformate.
Solvent: Dichloromethane.
Catalyst: Triethylamine.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as distillation and crystallization to ensure high purity of the final product.
Quality Control: Rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are often studied through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-oxopropyl)azetidine-1-carboxylate: .
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: .
Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: .
Uniqueness
Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.
Properties
CAS No. |
2913267-22-6 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9(8-14)5-10-6-13(7-10)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
YNYPUZFGHACCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CN(C1)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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